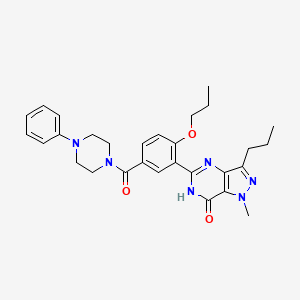
Phenyl 3-Desethyl 3-Propyl Carbodenafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-Desethyl 3-Propyl Carbodenafil is a chemical compound with the molecular formula C29H34N6O3 and a molecular weight of 514.63 g/mol . . This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of Phenyl 3-Desethyl 3-Propyl Carbodenafil involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Phenyl 3-Desethyl 3-Propyl Carbodenafil undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenyl 3-Desethyl 3-Propyl Carbodenafil has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material and in the study of reaction mechanisms.
Biology: It is used in biochemical assays and as a tool to study cellular processes.
Medicine: It is used in the development of pharmaceuticals and as a research tool to understand drug interactions.
Industry: It is used in the production of various chemical products and as a standard for quality control
Mechanism of Action
The mechanism of action of Phenyl 3-Desethyl 3-Propyl Carbodenafil involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Phenyl 3-Desethyl 3-Propyl Carbodenafil is similar to other compounds in its class, such as:
Sildenafil: Known for its use in treating erectile dysfunction.
Vardenafil: Another compound used for similar purposes.
Tadalafil: Known for its longer duration of action compared to Sildenafil and Vardenafil.
What sets this compound apart is its unique structure and specific applications in research .
Properties
Molecular Formula |
C29H34N6O3 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
1-methyl-5-[5-(4-phenylpiperazine-1-carbonyl)-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H34N6O3/c1-4-9-23-25-26(33(3)32-23)28(36)31-27(30-25)22-19-20(12-13-24(22)38-18-5-2)29(37)35-16-14-34(15-17-35)21-10-7-6-8-11-21/h6-8,10-13,19H,4-5,9,14-18H2,1-3H3,(H,30,31,36) |
InChI Key |
OXQOKLZWOCBVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)OCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


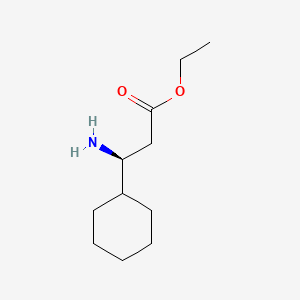
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
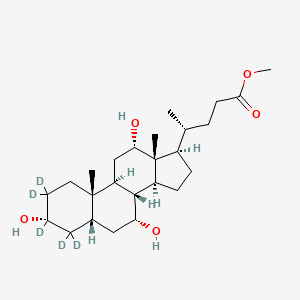

![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
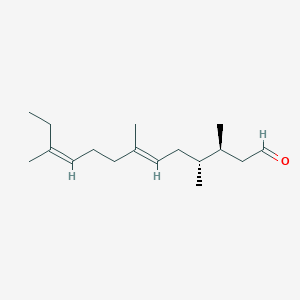
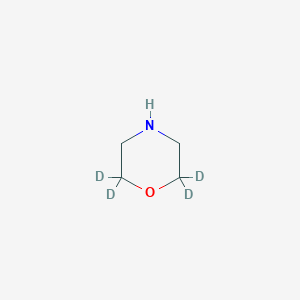
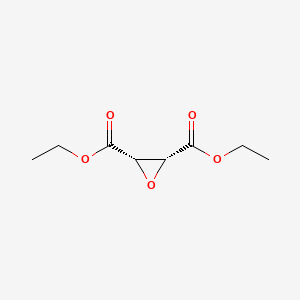
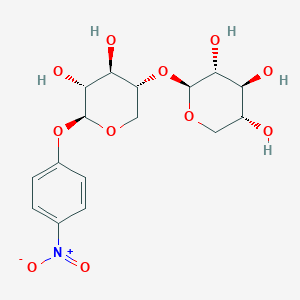
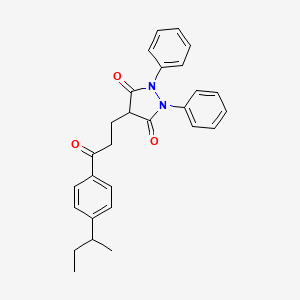
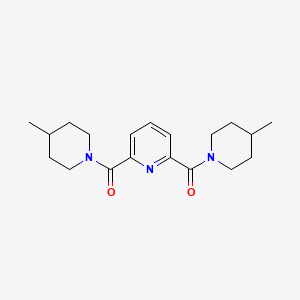
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
